molecular formula C12H16N2O2 B1219856 Eltoprazine hydrochloride CAS No. 98224-03-4

Eltoprazine hydrochloride

Cat. No.: B1219856
CAS No.: 98224-03-4
M. Wt: 220.27 g/mol
InChI Key: WVLHGCRWEHCIOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Eltoprazine hydrochloride primarily targets three types of serotonin receptors: 5-HT1A, 5-HT1B, and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and aggression. Specifically, Eltoprazine acts as an agonist for 5-HT1A and 5-HT1B receptors and as an antagonist for the 5-HT2C receptor .

Mode of Action

As an agonist, Eltoprazine stimulates the 5-HT1A and 5-HT1B receptors, enhancing their activity. Conversely, as an antagonist, it inhibits the activity of the 5-HT2C receptor . This dual action can lead to a reduction in aggressive behavior and an increase in controlled behavior, which is particularly beneficial in conditions like schizophrenia and cognitive impairment .

Biochemical Pathways

By modulating the activity of these receptors, Eltoprazine can influence these pathways and their downstream effects .

Result of Action

Eltoprazine’s interaction with its targets leads to molecular and cellular effects that can reduce symptoms in various neurological disorders. For instance, it has been used in trials studying the treatment of schizophrenia and cognitive impairment . By modulating serotonin receptor activity, Eltoprazine can influence neuronal signaling, potentially leading to improved cognitive function and reduced aggression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Eltoprazine. These factors can include the individual’s age, genetic makeup, overall health status, and the presence of other medications . .

Biochemical Analysis

Biochemical Properties

Eltoprazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin receptors, specifically 5-HT1A, 5-HT1B, and 5-HT2C . The interaction with these receptors modulates the release of neurotransmitters, thereby influencing mood, cognition, and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT1B receptors, promoting serotonin activity, while it antagonizes the 5-HT2C receptor, inhibiting its function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors affects the release of neurotransmitters, which in turn impacts neuronal activity and behavior . Additionally, this compound has been shown to ameliorate dyskinesia in animal models by dampening the activity of serotonin neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1A and 5-HT1B receptors, this compound enhances serotonin activity, leading to increased neurotransmitter release . Conversely, as an antagonist of the 5-HT2C receptor, it inhibits the receptor’s function, thereby modulating the overall serotonergic activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, although its stability may vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can effectively counteract dyskinesia without significantly affecting the therapeutic effects of other drugs . Higher doses may lead to adverse effects, including a partial worsening of the therapeutic effects of levodopa in animal models of Parkinson’s disease . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion to active metabolites, which contribute to its overall pharmacological effects . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, thereby affecting its overall efficacy and potential for side effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that this compound reaches its intended sites of action, thereby maximizing its therapeutic potential.

Preparation Methods

Eltoprazine hydrochloride can be synthesized through a three-step procedure starting from 5-nitrobenzodioxane . The steps are as follows:

Chemical Reactions Analysis

Eltoprazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to yield simpler amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Eltoprazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Eltoprazine hydrochloride is closely related to other phenylpiperazine compounds such as fluprazine and batoprazine . These compounds share similar mechanisms of action but differ in their specific receptor affinities and pharmacological profiles. This compound is unique in its balanced agonist and antagonist activity at different serotonin receptors, which contributes to its distinct therapeutic potential.

Similar Compounds

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHGCRWEHCIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98206-09-8 (hydrochloride)
Record name Eltoprazine [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5048425
Record name Eltoprazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-03-4
Record name Eltoprazine
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Record name Eltoprazine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltoprazine
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Record name Eltoprazine
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Record name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
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Record name ELTOPRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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